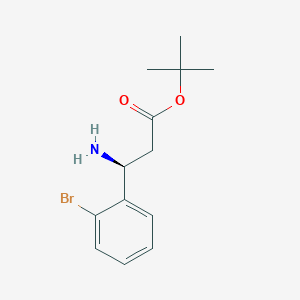
tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate and 2-bromoaniline.
Formation of Intermediate: The reaction between tert-butyl bromoacetate and 2-bromoaniline in the presence of a base such as sodium hydride or potassium carbonate leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of peptidomimetics and other bioactive compounds.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the study of protein-ligand interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of dyes and agrochemicals.
- Applied in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Lacks the bromine atom, leading to different reactivity and biological activity.
tert-Butyl (3S)-3-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently, affecting its chemical properties.
Uniqueness:
- The presence of the bromophenyl group in tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
JACILSUWVAAISC-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Br)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



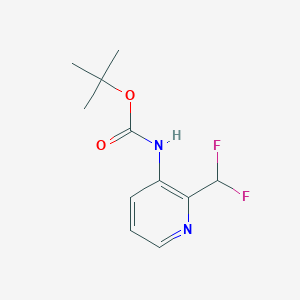
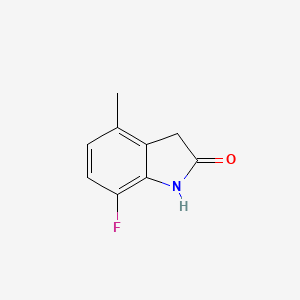
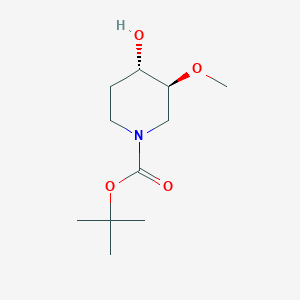
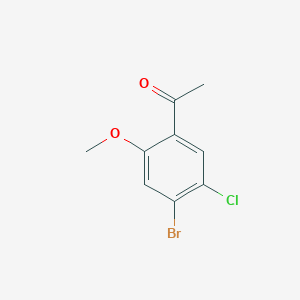
![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)





![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


